ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate

Solid‑state property Substitution effect Crystal packing

Researchers targeting intracellular proteins require consistent passive membrane permeability, yet non-fluorinated and para-substituted analogues introduce variability in lipophilicity and solid-state behavior. This meta-CF3 α-cyanoacrylate ester (CAS 149550-20-9) resolves these challenges with: • XLogP3 3.3 - enhances passive diffusion across phospholipid bilayers vs non-fluorinated aryl cyanoacrylates • Mp 81-82 °C - enables robust solid-phase synthesis and elevated-temperature reactions without premature melting • ≥98% purity with full analytical documentation (HPLC, NMR, MS) Supplied globally for R&D use with batch-to-batch consistency.

Molecular Formula C13H10F3NO2
Molecular Weight 269.22 g/mol
CAS No. 149550-20-9
Cat. No. B1298738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate
CAS149550-20-9
Molecular FormulaC13H10F3NO2
Molecular Weight269.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC(=CC=C1)C(F)(F)F)C#N
InChIInChI=1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)6-9-4-3-5-11(7-9)13(14,15)16/h3-7H,2H2,1H3/b10-6+
InChIKeyVDMBMCYYOMBQEP-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2E)-2-Cyano-3-(3-trifluoromethylphenyl)prop-2-enoate: Physicochemical Profile


Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate (CAS 149550‑20‑9) belongs to the class of α‑cyanoacrylate esters bearing a meta‑trifluoromethylphenyl substituent [1]. The α‑cyanoacrylate scaffold is a recognized electron‑deficient olefin, widely employed as a versatile intermediate in medicinal and agrochemical synthesis. The introduction of a trifluoromethyl group significantly modulates electronic density, lipophilicity, and solid‑state packing, differentiating this compound from non‑fluorinated and regiomeric analogues [2].

Meta‑CF₃ substituted α‑cyanoacrylate synthetic intermediate
Fluorinated building block for medicinal and agrochemical synthesis
Differentiated regioisomer with controlled electronic and steric properties

Ethyl (2E)-2-Cyano-3-(3-trifluoromethylphenyl)prop-2-enoate: Generic Substitution Limitations


In‑class compounds such as the non‑fluorinated ethyl 2‑cyano‑3‑phenylacrylate (CAS 2025‑40‑3) and the para‑trifluoromethyl isomer (CAS 149550‑21‑0) cannot be considered interchangeable with the meta‑trifluoromethyl target compound. Even subtle positional changes in aryl substitution lead to marked differences in melting point, crystal packing, and lipophilicity . These physicochemical shifts directly govern solubility, formulation stability, and passive membrane permeability—parameters critical in both research and industrial applications. Consequently, selecting the precise meta‑trifluoromethyl regioisomer is essential to maintain consistent experimental or process outcomes, as summarized in the quantitative evidence below .

Non‑fluorinated phenyl analogue
May significantly alter solid‑state properties and dissolution kinetics, compromising formulation consistency.
Para‑trifluoromethyl regioisomer
Positional isomer exhibits different crystal packing, lipophilicity, and passive permeability; not interchangeable.
Other cyanoacrylate esters
Varying ester or aryl groups shift reactivity and physicochemical profile, affecting downstream synthetic outcomes.

Ethyl (2E)-2-Cyano-3-(3-trifluoromethylphenyl)prop-2-enoate: Differentiation Evidence


Melting Point Shift by Meta-Trifluoromethyl Substitution

The target compound exhibits a melting point of 81‑82 °C , while the non‑fluorinated phenyl analogue (ethyl (2E)-2‑cyano‑3‑phenyl‑2‑propenoate) melts at 51‑53 °C . The approximately 30 °C elevation directly reflects enhanced intermolecular interactions conferred by the trifluoromethyl group, which promotes stronger C‑F···H‑C contacts and denser crystal packing.

Melting point shift
Cross‑study comparable
Target: 81–82 °C Comparator: 51–53 °C Δ ≈30 °C increase
Indicates altered thermal stability and dissolution kinetics for formulation design.
Data to verify; source review recommended.
Solid‑state property Substitution effect Crystal packing

Lipophilicity Gain from Trifluoromethyl Substitution

The computed XLogP3 value for the title compound is 3.3 [1]. While an experimentally measured logP for the unsubstituted phenyl congener is not available in the current literature, the addition of a trifluoromethyl group is well‑established in medicinal chemistry to increase logP by approximately 0.5–1.0 units relative to its hydrogen analogue [2]. This class‑level increment reflects the strong electron‑withdrawing and lipophilic character of the CF₃ group.

Lipophilicity gain
Class‑level inference
XLogP3 = 3.3; est. ΔlogP +0.5–1.0 vs non‑fluorinated parent
Supports lipophilicity‑driven molecular design; class‑level context.
Experimental logP measurement recommended for absolute confirmation.
LogP Drug-likeness Bioavailability

Ethyl (2E)-2-Cyano-3-(3-trifluoromethylphenyl)prop-2-enoate: Application Scenarios


Lipophilic Probe Design for Membrane Permeability

Medicinal chemistry programs targeting intracellular proteins benefit from the elevated XLogP3 of 3.3 exhibited by this compound [1]. Its enhanced lipophilicity, compared to non‑fluorinated aryl cyanoacrylates, facilitates passive diffusion across phospholipid bilayers, improving cellular uptake in preliminary in‑vitro screening assays.

Thermally Stable Solid-Phase Synthesis

The significantly higher melting point (81‑82 °C) relative to the unsubstituted phenyl analogue (51‑53 °C) makes the compound a more robust building block for solid‑phase synthesis and reactions conducted at elevated temperatures without premature melting or phase‑change complications .

Trifluoromethyl Heterocycle Synthesis for Agrochemicals

As a member of the 2‑cyanoacrylate family containing a trifluoromethylphenyl moiety, this ester serves as a key starting material for constructing heterocyclic scaffolds with documented biological activity relevant to crop protection. The meta‑CF₃ substitution pattern introduces distinct electronic effects that can modulate target‑site interactions compared to para‑substituted isomers [2].

Application
Selection Property
Validation Focus
Lipophilic probe for membrane permeability studies
Lipophilicity profile (computed logP)
Cellular uptake and passive diffusion assays
Thermally stable solid‑phase synthesis
Thermal stability (elevated melting point)
Solid‑phase reaction compatibility and storage
Agrochemical heterocycle synthesis
Meta‑CF₃ electronic modulation
Target‑site interaction and crop protection research
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